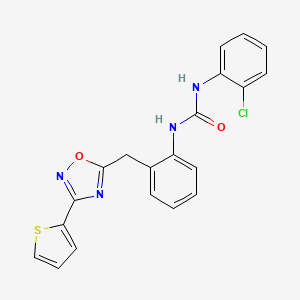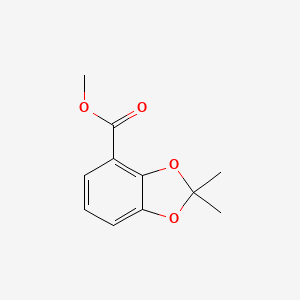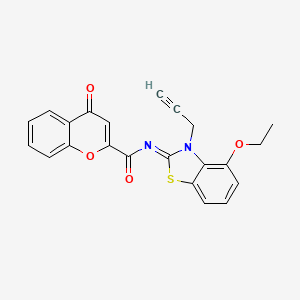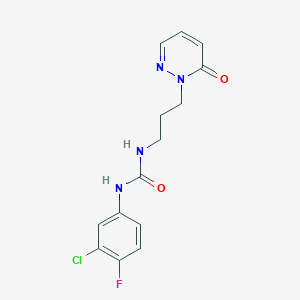![molecular formula C14H13ClF6N2O B2654308 N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide CAS No. 1211821-09-8](/img/structure/B2654308.png)
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide, commonly known as BTT-3033, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BTT-3033 belongs to the class of cyclohexylcarboxamide derivatives and has been shown to possess potent anti-inflammatory and immunomodulatory properties.
作用機序
BTT-3033 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in inflammation and immune responses. BTT-3033 also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and promotes the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) (Kim et al., 2018).
Biochemical and Physiological Effects:
BTT-3033 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice. BTT-3033 is rapidly absorbed after oral administration, with peak plasma concentration reached within 1 hour (Kim et al., 2018). BTT-3033 also has low toxicity, with no adverse effects observed in mice at doses up to 100 mg/kg/day (Kim et al., 2018).
実験室実験の利点と制限
One of the major advantages of using BTT-3033 in lab experiments is its potent anti-inflammatory and immunomodulatory properties, which make it a valuable tool for studying the underlying mechanisms of inflammation and immune responses. However, one limitation of using BTT-3033 is its high cost and limited availability, which may restrict its use in certain research settings.
将来の方向性
There are several potential future directions for BTT-3033 research. One area of interest is the development of BTT-3033 analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the therapeutic potential of BTT-3033 in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Additionally, the underlying mechanisms of BTT-3033's anti-inflammatory and immunomodulatory effects need to be further elucidated to fully understand its therapeutic potential.
In conclusion, BTT-3033 is a novel small molecule with potent anti-inflammatory and immunomodulatory properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BTT-3033 has shown promising results in preclinical studies for the treatment of various inflammatory and autoimmune diseases, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of BTT-3033 involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 3,5-bis(trifluoromethyl)cyclohexylamine, which is then reacted with 2-chloropyridine-3-carboxylic acid to form BTT-3033. The overall yield of the synthesis is approximately 25%, and the purity of the final product is greater than 99% (Kim et al., 2018).
科学的研究の応用
BTT-3033 has shown promising results in preclinical studies for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. In a mouse model of rheumatoid arthritis, BTT-3033 significantly reduced joint inflammation and destruction (Kim et al., 2018). In a mouse model of psoriasis, BTT-3033 decreased skin inflammation and improved skin barrier function (Lee et al., 2019). In a mouse model of multiple sclerosis, BTT-3033 reduced the severity of disease and improved motor function (Kim et al., 2020).
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N2O/c15-11-10(2-1-3-22-11)12(24)23-9-5-7(13(16,17)18)4-8(6-9)14(19,20)21/h1-3,7-9H,4-6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGADQIJRWHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654228.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2654230.png)





![2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2654240.png)

![3-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2654243.png)


![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654248.png)